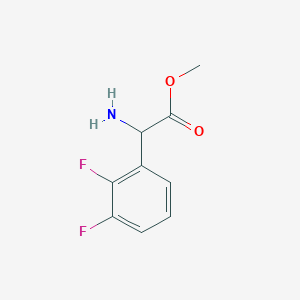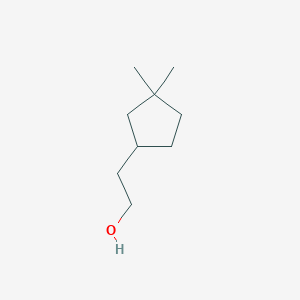
Methyl4-(methylamino)but-2-ynoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-(methylamino)but-2-ynoatehydrochloride is an organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6021 . This compound is known for its unique structure, which includes a methylamino group and a but-2-ynoate ester, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of Methyl4-(methylamino)but-2-ynoatehydrochloride typically involves the reaction of methylamine with but-2-ynoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques .
Industrial production methods for this compound may involve large-scale reactions in reactors, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Methyl4-(methylamino)but-2-ynoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl4-(methylamino)but-2-ynoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl4-(methylamino)but-2-ynoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl4-(methylamino)but-2-ynoatehydrochloride can be compared with other similar compounds, such as:
Methyl 4-aminobutyrate hydrochloride: This compound has a similar structure but lacks the methylamino group, making it less reactive in certain chemical reactions.
Methyl 2-(methylamino)butanoate hydrochloride: This compound has a different substitution pattern, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl 4-(methylamino)but-2-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,5H2,1-2H3;1H |
InChI Key |
MQUMALUJYCJNQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC#CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)




![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)

